molecular formula C9H4Cl3NO B6294291 5-(2,4,6-trichlorophenyl)oxazole CAS No. 2364585-18-0

5-(2,4,6-trichlorophenyl)oxazole

Cat. No.: B6294291
CAS No.: 2364585-18-0
M. Wt: 248.5 g/mol
InChI Key: OGYYEQSPUFFPCC-UHFFFAOYSA-N
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Description

5-(2,4,6-Trichlorophenyl)oxazole is a chemical compound with the CAS Number: 2364585-18-0 . It has a molecular weight of 248.49 and its IUPAC name is this compound . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H4Cl3NO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H . This indicates that the molecule consists of a five-membered oxazole ring attached to a trichlorophenyl group.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, oxazole derivatives in general are known to participate in a variety of chemical reactions due to their heterocyclic nature .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . and should be stored at temperatures between 2-8°C .

Safety and Hazards

The safety information for 5-(2,4,6-trichlorophenyl)oxazole indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

5-(2,4,6-trichlorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3NO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYYEQSPUFFPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C2=CN=CO2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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